Copolymerization Reactivity Ratios: Quantifying Tri(butyl)vinyltin's Behavior in Radical Polymerization
Tri(butyl)vinyltin (TBSnV) exhibits distinct copolymerization behavior compared to its methyl analog, trimethylvinyltin (TMSnV). In radical copolymerizations with styrene (St), the monomer reactivity ratio (r1) for St with TBSnV is 16.0, compared to 44.8 for St with TMSnV [1]. This indicates a less dramatic difference in relative reactivity and a more favorable incorporation of TBSnV into the growing polymer chain with styrene. The Q-e values (Q=0.017, e=0.822 for TBSnV vs. Q=0.005, e=0.962 for TMSnV) further quantify the electronic and resonance stabilization differences that dictate copolymerization kinetics and final polymer composition [1].
| Evidence Dimension | Monomer Reactivity Ratio (r1) with Styrene |
|---|---|
| Target Compound Data | r1 = 16.0 |
| Comparator Or Baseline | r1 = 44.8 for Trimethylvinyltin (TMSnV) |
| Quantified Difference | r1 is 2.8x lower for the tributyltin system |
| Conditions | Radical initiator used; determined via copolymerization with styrene [1] |
Why This Matters
This data allows a polymer chemist to predict and control the composition and microstructure of a copolymer, which is impossible if one vinyltin reagent is simply substituted for another.
- [1] Copolymerization of trialkylvinyltin compounds. (1962). View Source
